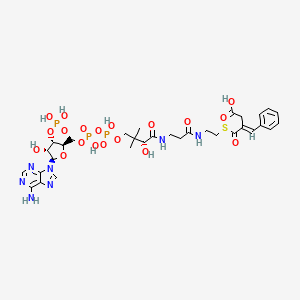
cis-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is a 4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid in which the acyclic double bond has Z-geometry. It is a conjugate acid of a cis-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoate.
Wissenschaftliche Forschungsanwendungen
1. Chemical and Pharmacological Aspects
cis-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid, as a structural component, contributes significantly to the unique activity of certain chemical compounds. For instance, studies on ohmefentanyl, which contains structural features similar to this compound, indicate that its stereoisomers exhibit varying biological properties. The research emphasizes the significance of asymmetric structural factors over physiochemical characteristics in these molecules, making them valuable molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).
2. Environmental and Health Impact Studies
The compound’s structural characteristics may also play a crucial role in environmental and health-related studies. For example, research into similar phenolic compounds, such as hydroxy-4-methoxybenzophenone, involves exploring their impact on reproductive toxicity and their presence in various biological fluids (Ghazipura et al., 2017). This suggests that this compound could be relevant in similar contexts, given its structural and functional parallels.
3. Role in Biological Signaling
Compounds structurally related to this compound might play a role in biological signaling. For instance, 4-Hydroxy-2,3-nonenal, a biologically active compound with a similar structural motif, is involved in modulating chemotaxis, signal transduction, gene expression, and cell differentiation (Dianzani et al., 1999). This highlights the potential of this compound in biochemical studies related to cell signaling pathways.
4. Pharmacological Research
In pharmacological research, related compounds have been utilized for their diverse biological activities, which include antioxidant, anticancer, antimicrobial, and anti-inflammatory effects. For example, p-Coumaric acid and its conjugates, which share some structural similarities, have been extensively studied for their bioactivities, hinting at the potential biomedical applications of this compound (Pei et al., 2016).
5. Anticarcinogenicity and Toxicity Studies
The structural framework of this compound might be crucial in studying the anticarcinogenicity and toxicity of certain complexes. Research has shown that similar structures exhibit significant anticarcinogenic and toxic properties, which are influenced by the stability of ligand-Sn bonds and the presence of carbon atoms in the organotin moiety (Ali et al., 2018).
Eigenschaften
Molekularformel |
C12H8O4S |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
(Z)-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H8O4S/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5- |
InChI-Schlüssel |
CSURGFUIIZATMZ-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=C\C(=O)C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243184.png)


![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)


![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)

![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)



